molecular formula C16H15NO3S B13121880 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol CAS No. 80360-24-3

1-[1-(Phenylsulfonyl)indole-2-YL]ethanol

Cat. No.: B13121880
CAS No.: 80360-24-3
M. Wt: 301.4 g/mol
InChI Key: XQILEIGQLCNNHX-UHFFFAOYSA-N
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Description

1-[1-(Phenylsulfonyl)indole-2-YL]ethanol is a chemical compound with the molecular formula C16H15NO3S It is characterized by the presence of an indole ring substituted with a phenylsulfonyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol typically involves the reaction of indole derivatives with phenylsulfonyl chloride under basic conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction proceeds through nucleophilic substitution, where the indole nitrogen attacks the sulfonyl chloride, forming the phenylsulfonyl indole intermediate. This intermediate is then reacted with an appropriate alcohol, such as ethanol, to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[1-(Phenylsulfonyl)indole-2-YL]ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with various receptors in the body, modulating their function. These interactions can lead to biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • 1-(Phenylsulfonyl)indole-3-YL]ethanol
  • 1-(Phenylsulfonyl)indole-2-YL]methanol
  • 1-(Phenylsulfonyl)indole-2-YL]propane

Comparison: 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol is unique due to the presence of the ethanol moiety, which can influence its solubility and reactivity compared to similar compounds with different alkyl groups. The position of the phenylsulfonyl group on the indole ring also affects the compound’s chemical properties and biological activity .

Biological Activity

1-[1-(Phenylsulfonyl)indole-2-YL]ethanol is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a phenylsulfonyl group attached to the indole structure, which may enhance its pharmacological properties. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-iodoaniline with benzenesulfonyl chloride under basic conditions, followed by further reactions to introduce the ethanol group. The general synthetic route includes:

  • Formation of the Indole Skeleton : The initial step often involves the cyclization of appropriate precursors.
  • Sulfonylation : The introduction of the phenylsulfonyl group is achieved through treatment with benzenesulfonyl chloride.
  • Ethanol Addition : The final step involves the reduction or alkylation to yield the desired ethanol derivative.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The proposed mechanisms include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : Interference with signaling pathways such as MAPK/ERK and PI3K/Akt may contribute to its antiproliferative effects.

Anticancer Properties

Research indicates that indole derivatives exhibit significant anticancer activity. For instance, this compound has been tested against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of proliferation

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Studies have reported that it possesses activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) for these bacteria suggest a potential role in treating infections.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer models . Another study highlighted its effectiveness against multidrug-resistant bacterial strains, showcasing its potential as a therapeutic agent in infectious diseases .

Properties

CAS No.

80360-24-3

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)indol-2-yl]ethanol

InChI

InChI=1S/C16H15NO3S/c1-12(18)16-11-13-7-5-6-10-15(13)17(16)21(19,20)14-8-3-2-4-9-14/h2-12,18H,1H3

InChI Key

XQILEIGQLCNNHX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)O

Origin of Product

United States

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